1,3-Dimethyl-7-methoxy-1,2,3,4-tetrahydro-4-quinolinone

DHODH inhibition pyrimidine biosynthesis immuno‑oncology

1,3‑Dimethyl‑7‑methoxy‑1,2,3,4‑tetrahydro‑4‑quinolinone (CAS 53207‑51‑5) is a partially saturated quinolinone defined by a 7‑methoxy electron‑donating group, N‑1 and C‑3 methyl substituents, and a C‑4 ketone that preserves a single enamine‑like conjugation [REFS‑1]. Its calculated physicochemical descriptors distinguish it from common tetrahydroquinoline building blocks: molecular weight 205.25 g mol⁻¹, clogP values in the ~2.2–2.5 range, density 1.093 g cm⁻³, and a predicted boiling point of 353 °C [REFS‑2][REFS‑3].

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
CAS No. 53207-51-5
Cat. No. B13946545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethyl-7-methoxy-1,2,3,4-tetrahydro-4-quinolinone
CAS53207-51-5
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESCC1CN(C2=C(C1=O)C=CC(=C2)OC)C
InChIInChI=1S/C12H15NO2/c1-8-7-13(2)11-6-9(15-3)4-5-10(11)12(8)14/h4-6,8H,7H2,1-3H3
InChIKeyRJNBGHNHTZUKQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3‑Dimethyl‑7‑methoxy‑1,2,3,4‑tetrahydro‑4‑quinolinone (CAS 53207‑51‑5): Structural and Physicochemical Baseline for Informed Procurement


1,3‑Dimethyl‑7‑methoxy‑1,2,3,4‑tetrahydro‑4‑quinolinone (CAS 53207‑51‑5) is a partially saturated quinolinone defined by a 7‑methoxy electron‑donating group, N‑1 and C‑3 methyl substituents, and a C‑4 ketone that preserves a single enamine‑like conjugation [REFS‑1]. Its calculated physicochemical descriptors distinguish it from common tetrahydroquinoline building blocks: molecular weight 205.25 g mol⁻¹, clogP values in the ~2.2–2.5 range, density 1.093 g cm⁻³, and a predicted boiling point of 353 °C [REFS‑2][REFS‑3]. These properties place it in a lipophilicity window that is favourable for blood‑brain‑barrier penetration but differ meaningfully from the more polar 7‑hydroxy analogs or the less substituted tetrahydroquinolines often used as generic starting materials [REFS‑4].

Why Generic Tetrahydroquinoline Building Blocks Cannot Substitute for 1,3‑Dimethyl‑7‑methoxy‑1,2,3,4‑tetrahydro‑4‑quinolinone (CAS 53207‑51‑5)


In‑class tetrahydroquinolinones are not interchangeable scaffolds because even single‑position modifications drastically alter both molecular recognition and ADME‑relevant properties. Systematic SAR campaigns on tetrahydroquinolinone apoptosis inducers have demonstrated that removal of the N‑1 methyl group or reduction of the C‑4 ketone collapses cytotoxicity, while introduction of a 7‑methoxy substituent can shift the primary target profile from tubulin to DHODH or TRP channels [REFS‑1][REFS‑2]. The compound identified by CAS 53207‑51‑5 occupies a unique substitution vector—simultaneous N‑methyl, C‑3 methyl, and 7‑methoxy decoration—that is absent from the common building blocks 7‑methoxy‑1,2,3,4‑tetrahydroquinoline (CAS 19500‑61‑9) and 1,3‑dimethylquinolin‑4(1H)‑one (CAS 72361‑90‑1). Consequently, ordering a “close analog” without verifying the exact substitution pattern risks obtaining a molecule with a different target engagement profile, altered metabolic stability, and divergent physicochemical handling requirements.

Quantitative Differentiation Evidence for 1,3‑Dimethyl‑7‑methoxy‑1,2,3,4‑tetrahydro‑4‑quinolinone (CAS 53207‑51‑5) vs. Its Closest Analogs


Human DHODH Inhibition: 7‑Methoxy‑1,3‑dimethyl‑tetrahydroquinolinone (IC₅₀ 814 nM) vs. Structurally Related Quinolinones

The target compound inhibited recombinant human dihydroorotate dehydrogenase (DHODH) with an IC₅₀ of 814 nM in a DCIP‑coupled assay using dihydroorotate and ubiquinone‑0 as substrates [REFS‑1]. While no head‑to‑head study has been published, this value places the compound in the mid‑nanomolar potency range that is >30‑fold weaker than the most optimised quinolinone‑based DHODH inhibitors (e.g., compound A9, IC₅₀ 9.7 nM [REFS‑2]) but >120‑fold more potent than the simple 7‑methoxy‑1,2,3,4‑tetrahydroquinoline scaffold (no detectable inhibition below 100 µM in similar assays). The presence of the N‑1 and C‑3 methyl groups alongside the 7‑methoxy is therefore essential for DHODH engagement.

DHODH inhibition pyrimidine biosynthesis immuno‑oncology

TRPM8 Antagonism: Moderate Micromolar Activity (IC₅₀ 25.1 µM) Defines a Distinct Ion‑Channel Profile vs. TRPA1 and MAO‑A Inactivity

In a fluorescence‑based calcium‑influx assay using HEK293 cells expressing human TRPM8, the compound displayed antagonist activity with an IC₅₀ of 25.1 µM [REFS‑1]. In the same assay format, the compound was inactive at TRPA1 (EC₅₀ >126 µM) and showed no inhibition of MAO‑A (IC₅₀ >100 µM) [REFS‑2][REFS‑3]. This selectivity fingerprint is not shared by the 7‑hydroxy analog, which primarily hits MAO‑A, nor by many quinolinone‑based mIDH1 inhibitors that show off‑target TRP channel activity only at concentrations >50 µM.

TRPM8 antagonist cold‑menthol receptor sensory neuron pharmacology

Lipophilicity‑Driven Differentiation: clogP ~2.4 Enables BBB Penetration Potential That Is Absent in 7‑Hydroxy or 7‑Amino Congeners

The 7‑methoxy substituent of the target compound raises its computed clogP to approximately 2.4, compared with ~1.6 for the 7‑hydroxy analog and ~0.8 for the 7‑amino derivative [REFS‑1]. This places the compound squarely within the optimal CNS drug space (clogP 2–4) defined by Wager et al., whereas the more polar analogs fall into a peripheral‑restricted or efflux‑substrate‑prone range [REFS‑2]. No in‑vivo brain penetration study has been performed, but the physicochemical divergence is large enough (ΔclogP >0.8) to be decision‑relevant for CNS‑oriented projects.

physicochemical profiling CNS drug design logP‑driven procurement

Where 1,3‑Dimethyl‑7‑methoxy‑1,2,3,4‑tetrahydro‑4‑quinolinone (CAS 53207‑51‑5) Fits in Scientific Workflows: Evidence‑Backed Application Scenarios


DHODH‑Focused Antiproliferative Screening Cascades

The confirmed DHODH IC₅₀ of 814 nM makes this compound a suitable low‑µM control or starting point for medicinal chemistry optimisation of quinolinone‑based DHODH inhibitors. It can serve as a reference inhibitor in assays measuring de novo pyrimidine biosynthesis inhibition in cancer or autoimmune disease models [REFS‑1].

TRP Channel Selectivity Profiling in Sensory Neuron Platforms

With a TRPM8 IC₅₀ of 25.1 µM and demonstrated inactivity at TRPA1 (EC₅₀ >126 µM), this compound is appropriate for inclusion in ion‑channel selectivity panels aimed at identifying TRPM8‑preferring antagonists for pain or cold‑allodynia research [REFS‑2].

BBB‑Penetrant Fragment or Scaffold‑Hopping Library Design

The combination of low molecular weight (205 Da) and CNS‑favourable clogP (~2.4) positions this compound as a fragment‑sized or early‑lead scaffold for CNS drug discovery programmes, particularly when a hydrogen‑bond‑accepting 7‑substituent is required to modulate P‑glycoprotein recognition [REFS‑3].

Quote Request

Request a Quote for 1,3-Dimethyl-7-methoxy-1,2,3,4-tetrahydro-4-quinolinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.